molecular formula C20H21ClN2O3 B13031542 Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13031542
M. Wt: 372.8 g/mol
InChI Key: ACFFCLAMEBNMPK-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-beta-carboline core. It is often studied for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core. The methoxyphenyl group is introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a neuroprotective agent and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with similar neuroprotective properties.

    Tetrahydroharmine: Shares structural similarities and biological activities.

    Norharmane: Known for its psychoactive effects and potential therapeutic applications.

Uniqueness

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other beta-carboline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H

InChI Key

ACFFCLAMEBNMPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl

Origin of Product

United States

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